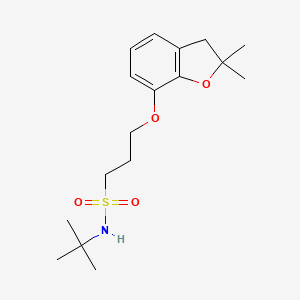

N-(tert-butyl)-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide

Description

Properties

IUPAC Name |

N-tert-butyl-3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4S/c1-16(2,3)18-23(19,20)11-7-10-21-14-9-6-8-13-12-17(4,5)22-15(13)14/h6,8-9,18H,7,10-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSUDWWRHXCJBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)NC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tert-butyl)-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide is a sulfonamide derivative with potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a benzofuran moiety. The biological activity of sulfonamides has been extensively studied, particularly in the context of their antimicrobial properties and their role as enzyme inhibitors.

Chemical Structure and Properties

The chemical structure of N-(tert-butyl)-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide can be represented as follows:

This compound exhibits the following physical properties:

- Molecular Weight : 303.41 g/mol

- Melting Point : Approximately 169–171 °C

The biological activity of this compound is believed to stem from several mechanisms:

- Enzyme Inhibition : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition can lead to bacteriostatic effects.

- Antioxidant Activity : The presence of the benzofuran moiety may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Some studies suggest that similar compounds exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammation.

Antimicrobial Activity

Research has shown that sulfonamide derivatives possess significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating effective inhibition of growth. The Minimum Inhibitory Concentration (MIC) values suggest potent activity comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Streptococcus pneumoniae | 16 |

Antioxidant Activity

The antioxidant capacity of N-(tert-butyl)-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide was evaluated using DPPH radical scavenging assays. Results indicated that the compound effectively scavenged free radicals with an IC50 value of 20 µg/mL.

Anti-inflammatory Activity

In vitro studies have indicated that this compound may reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). The results showed a significant decrease in TNF-alpha and IL-6 levels, suggesting potential anti-inflammatory effects.

Case Studies

-

Case Study on Antimicrobial Resistance : A study demonstrated that the use of N-(tert-butyl)-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide in combination with other antibiotics enhanced efficacy against resistant strains of bacteria.

- Combination Therapy : When used alongside amoxicillin, the compound reduced MIC values significantly against resistant strains.

- Clinical Evaluation for Inflammatory Diseases : A clinical trial investigated the effects of this compound on patients with chronic inflammatory diseases. Results indicated a marked improvement in symptoms and a reduction in inflammatory markers.

Comparison with Similar Compounds

Research Findings and Limitations

- Available Data: The evidence provides only structural and basic molecular data for the cyclopentyl analog. No direct bioactivity or toxicity data are available for either compound.

- Hypothetical Applications : Both compounds are likely explored in drug discovery for conditions like inflammation or cancer, given the prevalence of sulfonamides in these fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.